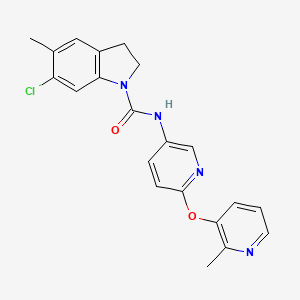

6-Chlor-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indolin-1-carboxamid-dihydrochlorid

Übersicht

Beschreibung

SB 242084: ist ein psychoaktives Medikament und Forschungschemikalie, das als selektiver Antagonist für den Serotonin-2C-Rezeptor wirkt . Es hat anxiolytische Wirkungen und verstärkt die Dopamin-Signalübertragung im limbischen System . Diese Verbindung hat sich als wirksamer bei der Erhöhung der Wirksamkeit selektiver Serotonin-Wiederaufnahmehemmer erwiesen und kann auch deren Nebenwirkungen reduzieren .

Wissenschaftliche Forschungsanwendungen

SB 242084 has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

SB 242084 (hydrochloride) is a psychoactive drug and research chemical that acts as a selective antagonist for the 5-HT2C receptor . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .

Mode of Action

SB 242084 (hydrochloride) interacts with its target, the 5-HT2C receptor, by blocking the receptor’s activity . This blocking action prevents serotonin from binding to the receptors and activating them . As a result, it increases the basal activity of dopaminergic neurons in the ventral tegmental area (VTA) of the midbrain and dopamine release in the vomeronasal nucleus .

Biochemical Pathways

The primary biochemical pathway affected by SB 242084 (hydrochloride) is the serotonergic pathway . By blocking the 5-HT2C receptors, SB 242084 (hydrochloride) can alter the signaling of serotonin , a neurotransmitter that plays a key role in mood regulation . This can lead to changes in various downstream effects, including mood, appetite, and sleep .

Pharmacokinetics

This allows the compound to exert its effects directly on the central nervous system .

Result of Action

The blockade of 5-HT2C receptors by SB 242084 (hydrochloride) has several effects. It has been shown to have anxiolytic effects , reducing anxiety . It also enhances dopamine signaling in the limbic system . Furthermore, it has complex effects on the dopamine release produced by cocaine, increasing it in some brain regions but reducing it in others .

Biochemische Analyse

Biochemical Properties

6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride plays a crucial role in biochemical reactions by modulating the activity of the 5-HT2C receptor. This receptor is involved in various physiological processes, including mood regulation, appetite control, and anxiety. The compound interacts with the 5-HT2C receptor by binding to its active site, thereby inhibiting its activity. This interaction prevents the receptor from responding to its natural ligand, serotonin, leading to altered signaling pathways within the cell .

Cellular Effects

The effects of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride on cellular processes are profound. By inhibiting the 5-HT2C receptor, the compound influences various cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the basal activity of dopaminergic neurons, which are critical for reward and motivation . Additionally, it affects behavioral responses mediated by the 5-HT2C receptor, such as mesolimbic neuron activity and food intake .

Molecular Mechanism

At the molecular level, 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride exerts its effects by binding to the 5-HT2C receptor and acting as an antagonist. This binding interaction blocks the receptor’s ability to interact with serotonin, thereby inhibiting downstream signaling pathways. The compound’s antagonistic action leads to changes in gene expression and enzyme activity, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular signaling and function.

Dosage Effects in Animal Models

The effects of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits the 5-HT2C receptor without causing significant adverse effects. At higher doses, it may lead to toxic effects and disrupt normal cellular function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.

Metabolic Pathways

6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and duration of action.

Transport and Distribution

The transport and distribution of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with a higher concentration in tissues expressing the 5-HT2C receptor . Its localization and accumulation are influenced by its interaction with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride is critical for its activity and function. The compound is primarily localized in the cell membrane, where it interacts with the 5-HT2C receptor . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its proper function and efficacy.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von SB 242084 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernsindolinstruktur. Die wichtigsten Schritte umfassen:

Bildung des Indolinkernes: Der Indolinkern wird durch eine Cyclisierungsreaktion synthetisiert, an der ein chlor-substituiertes Anilin-Derivat beteiligt ist.

Substitutionsreaktionen: Der Indolinkern unterliegt Substitutionsreaktionen, um die Pyridinyl- und Pyridylgruppen einzuführen.

Endgültige Kupplung: Der letzte Schritt umfasst die Kupplung des substituierten Indolins mit einer Carboxamidgruppe zur Bildung von SB 242084.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für SB 242084 sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich die Optimierung der oben genannten Synthesewege, um hohe Ausbeuten und Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: SB 242084 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen sind bei der Synthese und Modifikation von SB 242084 üblich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig halogenierte Reagenzien und Katalysatoren.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte und modifizierte Derivate von SB 242084, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

SB 242084 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Industrie: Verwendet bei der Entwicklung neuer Medikamente und Therapeutika, die auf den Serotonin-2C-Rezeptor abzielen.

Wirkmechanismus

SB 242084 entfaltet seine Wirkungen durch selektive Antagonisierung des Serotonin-2C-Rezeptors. Diese Antagonisierung führt zu einer erhöhten dopaminergen Transmission im mesolimbischen System, was mit seinen anxiolytischen und antidepressiven Wirkungen verbunden ist . Die Verbindung beeinflusst auch die Freisetzung von Dopamin in verschiedenen Hirnarealen und moduliert die gesamte dopaminerge Aktivität .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

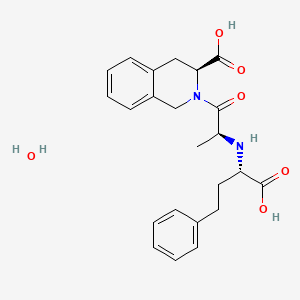

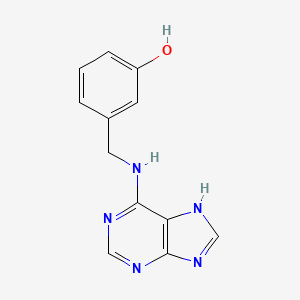

RS-102221: Ein weiterer selektiver Serotonin-2C-Rezeptor-Antagonist mit ähnlichen Eigenschaften.

SB-243213: Eine Verbindung mit ähnlicher Rezeptorselektivität und pharmakologischen Wirkungen.

Einzigartigkeit: SB 242084 ist einzigartig in seiner hohen Selektivität für den Serotonin-2C-Rezeptor und seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, was es zu einem wertvollen Werkzeug für Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUZEIJUFOPTMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017151 | |

| Record name | 6-Chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181632-25-7 | |

| Record name | 6-Chloro-2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-1H-indole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181632-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181632257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-242084 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FEE9A2U4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)